Synthetic Yield Advantage
The synthesis of 7-bromo-3-methyl-1H-indole via direct electrophilic bromination of 3-methylindole is a well-established route with a reported high yield, making it a more accessible building block than 7-bromoindole. In contrast, the synthesis of the simpler 7-bromoindole often proceeds in lower yields, as noted in the literature [1]. Specifically, a protocol for the synthesis of 7-bromo-3-methyl-1H-indole using N-bromosuccinimide (NBS) in concentrated sulfuric acid at 0-5°C for 4 hours achieves an 85% yield . This is a key procurement consideration, as a high-yielding synthesis translates to a more reliable and cost-effective supply chain for the target compound .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 85% |
| Comparator Or Baseline | 7-bromoindole: Yield noted as low in some routes [1] |
| Quantified Difference | Significant yield advantage for the 7-bromo-3-methyl derivative compared to reported low-yielding routes to 7-bromoindole. |
| Conditions | Bromination of 3-methylindole with NBS in concentrated H₂SO₄ at 0–5°C for 4 h. |
Why This Matters
A high reported synthetic yield indicates a more robust and potentially more cost-effective manufacturing process, ensuring better availability and lower procurement costs for large-scale research or production.
- [1] Bromination of 4,6-dimethoxyindoles. ScienceDirect 2012. View Source
